1-Bromo-4-(3-bromopropoxy)benzene
Overview
Description
1-Bromo-4-(3-bromopropoxy)benzene is an organic compound with the molecular formula C9H10Br2O. It is a brominated derivative of benzene, where a bromopropoxy group is attached to the benzene ring. This compound is used in various chemical synthesis processes and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-(3-bromopropoxy)benzene can be synthesized through the reaction of 4-bromophenol with 1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
[ \text{4-Bromophenol} + \text{1,3-Dibromopropane} \xrightarrow{\text{K}_2\text{CO}_3, \text{Reflux}} \text{this compound} ]
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-(3-bromopropoxy)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms in the compound can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation: The compound can be oxidized to form corresponding phenolic or quinone derivatives.
Reduction: The bromine atoms can be reduced to form the corresponding hydrocarbon derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products:
Nucleophilic Substitution: Formation of 4-(3-substituted propoxy)benzene derivatives.
Oxidation: Formation of 4-bromo-3-hydroxybenzene or quinone derivatives.
Reduction: Formation of 4-(3-hydroxypropoxy)benzene or 4-propoxybenzene.
Scientific Research Applications
1-Bromo-4-(3-bromopropoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science research.
Mechanism of Action
The mechanism of action of 1-Bromo-4-(3-bromopropoxy)benzene involves its reactivity towards nucleophiles and electrophiles. The bromine atoms act as leaving groups, facilitating nucleophilic substitution reactions. The propoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.
Comparison with Similar Compounds
- 1-Bromo-2-(3-bromopropoxy)benzene
- 1-Bromo-3-(3-bromopropoxy)benzene
- 1-Bromo-4-(2-bromopropoxy)benzene
Comparison: 1-Bromo-4-(3-bromopropoxy)benzene is unique due to the position of the bromopropoxy group on the benzene ring. This positional isomerism affects the compound’s reactivity, physical properties, and applications. Compared to its isomers, this compound may exhibit different solubility, boiling points, and reactivity towards nucleophiles and electrophiles.
Properties
IUPAC Name |
1-bromo-4-(3-bromopropoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Br2O/c10-6-1-7-12-9-4-2-8(11)3-5-9/h2-5H,1,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBXHUNUKIBIOEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCCBr)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Br2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20324492 | |
Record name | 1-bromo-4-(3-bromopropoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20324492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7497-87-2 | |
Record name | NSC406842 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406842 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-bromo-4-(3-bromopropoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20324492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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